REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:11][C:12]#[N:13])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[OH-].[Na+]>C1COCC1>[F:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][CH:3]=1)[C:6]([CH2:11][CH2:12][NH2:13])=[CH:7][NH:8]2 |f:1.2|
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=CNC2=C1)CC#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.32 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux within 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After 1 hour at reflux
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
slowly and gradually heat to 50° C
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heat 60° C
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
CUSTOM
|
Details
|
decant the alkaline aqueous layer
|
Type
|
TEMPERATURE
|
Details
|
Heat to 30° C. under a pressure of 200 mbars in order
|
Type
|
DISTILLATION
|
Details
|
to distill the THF until about 2.5 kg of distilate
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with dichloromethane
|
Type
|
ADDITION
|
Details
|
Slowly add to the combined organic layers over a 25 minutes
|
Duration
|
25 min
|
Type
|
ADDITION
|
Details
|
a mixture of 37% aqueous HCl (143 g) and water (220 g)
|
Type
|
STIRRING
|
Details
|
stir
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
collect the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with of dichloromethane
|
Type
|
CUSTOM
|
Details
|
dry overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2NC=C(CCN)C2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |